molecular formula C11H10N4S B141038 2-(2'-Benzimidazolyl)amino-4-methylthiazole CAS No. 131185-01-8

2-(2'-Benzimidazolyl)amino-4-methylthiazole

Cat. No.: B141038
CAS No.: 131185-01-8
M. Wt: 230.29 g/mol
InChI Key: XVLVNBRVOHODDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2'-Benzimidazolyl)amino-4-methylthiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Thiazole, on the other hand, is a component of vitamin B1 (thiamine) and is present in various drugs used to treat infections, inflammation, and other conditions . The combination of these two rings in this compound makes it a compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2'-Benzimidazolyl)amino-4-methylthiazole typically involves the condensation of 1,2-diaminobenzene with a thiazole derivative. One common method is the reaction of 1,2-diaminobenzene with 2-bromo-4-methylthiazole under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2'-Benzimidazolyl)amino-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2'-Benzimidazolyl)amino-4-methylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2'-Benzimidazolyl)amino-4-methylthiazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to DNA and interfere with its replication, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its potency and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2'-Benzimidazolyl)amino-4-methylthiazole is unique due to the presence of both benzimidazole and thiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

131185-01-8

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

XVLVNBRVOHODDC-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2

Synonyms

2-(2'-benzimidazolyl)amino-4-methylthiazole
Bay P 1455
Bay P-1455

Origin of Product

United States

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